Regioisomeric Differentiation: 2-Hydroxy vs. 3-Hydroxy Propanoic Acid Backbone Impacts Key Physicochemical Properties
The target compound 3-(4-chloro-2-methylphenyl)-2-hydroxypropanoic acid and its closest structural regioisomer 3-(4-chloro-2-methylphenyl)-3-hydroxypropanoic acid share identical molecular formula (C10H11ClO3) but differ in hydroxyl group position. This positional isomerism results in markedly different solubility and thermal behavior. The 3-hydroxy isomer (CAS 1697439-91-0) demonstrates slight water solubility with solubility in DMSO and DMF, and a melting point of 180 °C . In contrast, the target 2-hydroxy isomer is a predicted liquid at ambient temperature with a boiling point of 380.8 ± 37.0 °C, indicating lower lattice energy and potentially different formulation behavior . The difference in melting point (solid vs. liquid at RT) is critical for handling, storage, and formulation development.
| Evidence Dimension | Thermal and solubility properties |
|---|---|
| Target Compound Data | Predicted liquid at 25 °C; boiling point 380.8 ± 37.0 °C; density 1.346 ± 0.06 g/cm³ |
| Comparator Or Baseline | 3-(4-Chloro-2-methylphenyl)-3-hydroxypropanoic acid (CAS 1697439-91-0): melting point 180 °C; slightly soluble in water; soluble in DMSO, DMF |
| Quantified Difference | Target is liquid at RT (predicted) versus comparator is crystalline solid (MP 180 °C); solubility profiles diverge |
| Conditions | Standard laboratory conditions; predicted data from chemical databases |
Why This Matters
Procurement decisions for synthetic intermediates or biological screening compounds hinge on physical form; a liquid compound offers easier handling for automated liquid handling systems, while the solid comparator requires dissolution and may precipitate in aqueous assays, directly impacting experimental reproducibility.
